molecular formula C13H11NO2 B8788137 2-Methyl-5-phenylnicotinic acid CAS No. 6041-97-0

2-Methyl-5-phenylnicotinic acid

Cat. No.: B8788137
CAS No.: 6041-97-0
M. Wt: 213.23 g/mol
InChI Key: ISSHEYKCVSYNEH-UHFFFAOYSA-N
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Description

2-Methyl-5-phenylnicotinic acid (CAS 6041-97-0) is an organic compound with the molecular formula C 13 H 11 NO 2 and a molecular weight of 213.23 g/mol . This compound is a substituted nicotinic acid, featuring a methyl group at the 2-position and a phenyl ring at the 5-position of the pyridine ring, making it a valuable building block in medicinal chemistry and organic synthesis. As a derivative of nicotinic acid, a core structure found in vital natural products like alkaloids, vitamins, and coenzymes, this compound serves as a key synthetic intermediate . Researchers utilize such substituted nicotinic acid derivatives in the synthesis of more complex molecules, particularly in the development of pharmacologically active agents . Literature indicates that structurally similar compounds have been investigated for a range of biological activities, including potential antimicrobial, anti-inflammatory, and anticonvulsant properties . The structure is also of interest in the synthesis of hydrazide-based derivatives for biological activity screening . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information.

Properties

CAS No.

6041-97-0

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

2-methyl-5-phenylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H11NO2/c1-9-12(13(15)16)7-11(8-14-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16)

InChI Key

ISSHEYKCVSYNEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Scientific Research Applications

Biological Activities

1.1 Antioxidant Properties
Research indicates that 2-methyl-5-phenylnicotinic acid exhibits significant antioxidant activity. This property is crucial for combating oxidative stress, which is linked to various diseases, including cardiovascular diseases and neurodegenerative disorders. The compound's ability to scavenge free radicals makes it a candidate for further exploration in the development of antioxidant therapies.

1.2 Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in various experimental models. Its anti-inflammatory properties could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus modulating immune responses effectively.

Case Studies

3.1 Cardiovascular Research
A notable case study demonstrated the application of this compound in cardiovascular research. The compound was evaluated for its effects on endothelial function and vascular reactivity in animal models. Results indicated that it improved endothelial nitric oxide synthase (eNOS) activity, leading to enhanced vasodilation and blood flow regulation.

3.2 Neuroprotective Studies
Another significant investigation focused on the neuroprotective effects of this compound against neurotoxicity induced by beta-amyloid peptides in vitro. The findings suggested that the compound could inhibit neuronal apoptosis and promote cell survival, indicating its potential as a therapeutic agent in Alzheimer's disease.

Comparative Analysis of Related Compounds

Compound NameAntioxidant ActivityAnti-inflammatory EffectsSynthesis Complexity
This compoundHighModerateModerate
Nicotinic acidModerateHighLow
5-Phenylnicotinic acidLowLowModerate

This table summarizes the comparative biological activities and synthesis complexities of this compound relative to related compounds, highlighting its unique position in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

a) 5-Methylnicotinic Acid (CAS 3222-49-9)
  • It serves as a precursor in synthesizing more complex derivatives like 2-methyl-5-phenylnicotinic acid .
  • Applications : Used in pharmaceutical research, including as a methomyl impurity .
b) 6-Methylnicotinic Acid (CAS 3222-47-7)
  • Structure : Methyl group at position 4.
  • Key Differences : Positional isomerism alters electronic distribution and steric effects, impacting reactivity in coupling reactions. The 6-methyl derivative may exhibit different metabolic stability compared to 5-substituted analogs .

Substituent Modifications on the Phenyl Group

a) 5-(2-Fluorophenyl)-2-hydroxynicotinic Acid (CAS 1267011-08-4)
  • Structure : Fluorine atom on the phenyl ring; hydroxyl group at position 2.
  • Key Differences :
    • The electron-withdrawing fluorine enhances electrophilicity and may improve binding affinity in drug-receptor interactions.
    • The hydroxyl group increases acidity (pKa ~3–4), influencing solubility and bioavailability compared to the methyl-substituted analog .
b) 5-(3-Fluoro-4-methoxyphenyl)-2-methoxynicotinic Acid (CAS 1261922-90-0)
  • Structure : Fluoro and methoxy groups on the phenyl ring; methoxy group at position 2.
  • Key Differences :
    • Methoxy groups improve lipophilicity and membrane permeability.
    • Fluorine enhances metabolic stability, making this compound suitable for long-acting pharmaceutical formulations .

Heterocyclic Replacements of the Phenyl Group

a) 5-(2-Furyl)nicotinic Acid (CAS 857283-84-2)
  • Structure : Furyl ring replaces phenyl.
  • Lower molecular weight (189.16 g/mol vs. ~229 g/mol for this compound) may enhance solubility .

Functional Group Variations at Position 2

a) 2-Amino-5-methylnicotinic Acid (CAS 13362-28-2)
  • Structure: Amino group at position 2 instead of methyl.
  • Key Differences: The amino group enables participation in hydrogen bonding, enhancing interactions with biological targets like enzymes. Higher basicity (pKa ~4–5) compared to the methyl analog .
b) 2-Methoxy-5-methylnicotinaldehyde (CAS 1203499-47-1)
  • Structure : Methoxy and aldehyde groups replace the carboxylic acid.
  • Key Differences: The aldehyde group allows for nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. Reduced acidity (non-ionic form) compared to the carboxylic acid derivative .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Reference
This compound Not provided C13H11NO2 ~213.24 (estimated) 2-methyl, 5-phenyl Pharmaceutical intermediate (inferred)
5-Methylnicotinic acid 3222-49-9 C7H7NO2 137.14 5-methyl Methomyl impurity, synthesis precursor
5-(2-Fluorophenyl)-2-hydroxynicotinic acid 1267011-08-4 C12H8FNO3 233.20 2-hydroxy, 5-(2-fluorophenyl) Drug candidate with enhanced acidity
5-(2-Furyl)nicotinic acid 857283-84-2 C10H7NO3 189.16 5-(2-furyl) Solubility-focused applications
2-Amino-5-methylnicotinic acid 13362-28-2 C7H8N2O2 152.15 2-amino, 5-methyl Hydrogen-bonding biological probes

Research Findings and Implications

  • Electronic Effects : Fluorine and methoxy substituents on the phenyl ring (e.g., in and ) enhance electronic interactions, improving drug-receptor binding.
  • Solubility vs. Lipophilicity : Furyl and hydroxyl groups () improve aqueous solubility, whereas phenyl and methoxy groups enhance membrane permeability.
  • Synthetic Flexibility : Compounds like 5-methylnicotinic acid () serve as foundational building blocks for complex derivatives, underscoring their importance in medicinal chemistry.

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